Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4,5-dimethoxy-2-nitrobenzamido group at the 5-position. The thiadiazole ring is further functionalized with a thioether linkage to an acetamido-benzoate ester moiety. The compound’s synthesis typically involves multi-step reactions, validated by techniques like thin-layer chromatography (TLC), FT-IR, and NMR .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O8S2/c1-4-35-20(30)12-5-7-13(8-6-12)23-18(28)11-36-22-26-25-21(37-22)24-19(29)14-9-16(33-2)17(34-3)10-15(14)27(31)32/h5-10H,4,11H2,1-3H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTANZMCUJKWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis. Key steps include:
Nitration of 4,5-dimethoxybenzoic acid
Formation of 4,5-dimethoxy-2-nitrobenzamide
Synthesis of the 1,3,4-thiadiazole ring
Condensation reactions to form the thiadiazole-thio derivative
Final esterification to form the benzoate ester
Industrial Production Methods: : Scaling up these synthesis routes for industrial production usually requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding oxides or higher oxidation state products.
Reduction: : Reduction reactions can target the nitro group to convert it into an amine.
Substitution: : The compound can undergo nucleophilic substitutions due to the presence of reactive electrophilic centers.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Strong nucleophiles like sodium hydroxide or sodium ethoxide.
Major Products: : Reduction often yields amine derivatives, while oxidation can lead to various oxide forms of the molecule.
Scientific Research Applications
Chemistry
Serves as a building block for designing complex organic molecules due to its multifunctional nature. Biology :
Used in studies related to enzymatic interactions and as a probe for studying metabolic pathways. Medicine :
Investigated for potential pharmacological properties, including as a precursor for drug development. Industry :
Applied in the manufacture of specialty chemicals, including advanced materials and dyes.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with biological macromolecules through hydrogen bonding, electrostatic interactions, and van der Waals forces.
It is known to inhibit certain enzymatic activities by binding to the active site and blocking substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives reported in the literature:
Key Observations:
Structural Variations: The target compound distinguishes itself with electron-withdrawing nitro and methoxy groups, which may enhance reactivity or target-specific binding compared to simpler analogs like Compound A21 (benzoimidazole) or the fluorobenzamido derivative .
Biological Implications :
- Thiadiazoles with piperidinyl-acetamide () are associated with CNS activities (anticonvulsant, antidepressant), while ester-linked derivatives (e.g., target compound) may prioritize membrane permeability .
- The 4-fluorobenzamido substituent () is a common pharmacophore in kinase inhibitors, suggesting divergent therapeutic applications compared to the nitro/methoxy groups in the target compound .
Synthetic Methods :
- The target compound and analogs in rely on TLC and NMR for validation, whereas employs X-ray crystallography for precise conformational analysis, highlighting methodological diversity .
- Commercial availability of the fluorobenzamido derivative () underscores its utility as a versatile intermediate .
Physicochemical Properties :
Biological Activity
Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological evaluations based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a thiadiazole moiety and a dimethoxy-nitrobenzamide fragment. Its molecular formula is , with a molecular weight of approximately 414.47 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiadiazole ring followed by the introduction of the ethyl benzoate moiety through acylation reactions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains and fungi. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic (Control) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
| Candida albicans | 128 | 64 (Fluconazole) |
Anticancer Activity
The compound's potential anticancer properties have been explored in vitro against various cancer cell lines. In one study, this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Control Drug |
|---|---|---|
| MCF-7 | 15 | 10 (Doxorubicin) |
| HeLa | 20 | 15 (Cisplatin) |
The biological activity of this compound is attributed to its ability to interfere with cellular processes. The thiadiazole moiety is believed to disrupt microbial cell wall synthesis and induce oxidative stress in cancer cells leading to apoptosis. Furthermore, the presence of the nitro group may enhance its reactivity towards biological targets.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of thiadiazoles exhibit enhanced activity when modified with electron-withdrawing groups like nitro or halogens.
- Anticancer Research : In a recent publication in Cancer Letters, researchers highlighted the effectiveness of similar compounds in reducing tumor size in xenograft models when administered at specific dosages over a defined treatment period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
